molecular formula C7H8O B6181009 2-ethynyl-3,4-dihydro-2H-pyran CAS No. 34331-74-3

2-ethynyl-3,4-dihydro-2H-pyran

Cat. No.: B6181009
CAS No.: 34331-74-3
M. Wt: 108.1
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Description

2-Ethynyl-3,4-dihydro-2H-pyran is a substituted dihydropyran derivative characterized by an ethynyl (-C≡CH) group at the 2-position of the 3,4-dihydro-2H-pyran scaffold. The parent compound, 3,4-dihydro-2H-pyran (CAS 110-87-2), is a six-membered oxygen heterocycle with one double bond, widely utilized in organic synthesis for protecting alcohols via tetrahydropyranylation reactions .

Properties

CAS No.

34331-74-3

Molecular Formula

C7H8O

Molecular Weight

108.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with acetylene in the presence of a suitable catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the addition of the ethynyl group to the pyran ring.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Catalysts such as palladium or nickel complexes are frequently employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 2-ethyl-3,4-dihydro-2H-pyran.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical for reducing the ethynyl group.

    Substitution: Nucleophiles such as amines or halides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Epoxides or ketones.

    Reduction: 2-Ethyl-3,4-dihydro-2H-pyran.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-3,4-dihydro-2H-pyran has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-ethynyl-3,4-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

  • 2-Ethoxy-3,4-dihydro-2H-pyran : The ethoxy group (-OCH₂CH₃) at the 2-position increases steric bulk and electron density at the oxygen atom, facilitating nucleophilic reactions. This derivative is commonly used in alcohol protection strategies due to its stability under acidic conditions .
  • 2-Methoxy-3,4-dihydro-2H-pyran : Similar to the ethoxy analog but with a smaller methyl group, this compound exhibits lower thermal stability (activation energy, Eₐ = 203.1 kJ·mol⁻¹) compared to the parent compound (Eₐ = 209–219 kJ·mol⁻¹) .
  • 6-Methyl-3,4-dihydro-2H-pyran : Methyl substitution at the 6-position slightly increases thermal stability (Eₐ = 214.2 kJ·mol⁻¹), likely due to enhanced ring rigidity .
  • 2-Ethynyl-3,4-dihydro-2H-pyran : The ethynyl group’s electron-withdrawing nature and linear geometry may reduce steric hindrance while increasing reactivity in cycloaddition or cross-coupling reactions.

Thermal Stability

Substituents significantly impact decomposition kinetics (Table 1):
Table 1: Thermal Decomposition Parameters of 3,4-Dihydro-2H-pyran Derivatives

Compound Temperature Range (°C) Eₐ (kJ·mol⁻¹) Reference
3,4-Dihydro-2H-pyran 316–389 219.4
2-Methoxy derivative 296–353 203.1
2-Ethoxy derivative 288–355 202.1
6-Methyl derivative 330–370 214.2

The ethynyl group’s electron-withdrawing nature may further lower Eₐ compared to alkoxy-substituted derivatives.

Key Research Findings

  • Catalytic Efficiency : Sulfonated silica catalysts (e.g., 3D SiO₂-NH-SO₃H) achieve >90% yield in dihydropyran-mediated etherification reactions within 20 minutes .
  • Enzymatic Cyclization : Tocopherol cyclase in Piper gaudichaudianum may biosynthesize dihydropyran rings via polyketide pathways .
  • Polymer Chemistry : 3,4-Dihydro-2H-pyran derivatives copolymerize with maleic anhydride to form acid-labile polymers for lithographic resists .

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